

Technical Analysis Guide: ¹H NMR Characterization of Ethyl trans-4-Octenoate

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Compound of Interest

Compound Name: Ethyl trans-4-octenoate

CAS No.: 78989-37-4

Cat. No.: B1233529

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Executive Summary

This technical guide outlines the structural validation of **ethyl trans-4-octenoate** using proton nuclear magnetic resonance (

¹H NMR) spectroscopy. As a molecule frequently utilized in fragrance chemistry and pheromone research, the precise determination of the alkene geometry (trans vs. cis) is critical for biological activity and regulatory compliance.[1] This document provides a self-validating analytical workflow, focusing on the definitive differentiation of stereoisomers via scalar coupling constants (

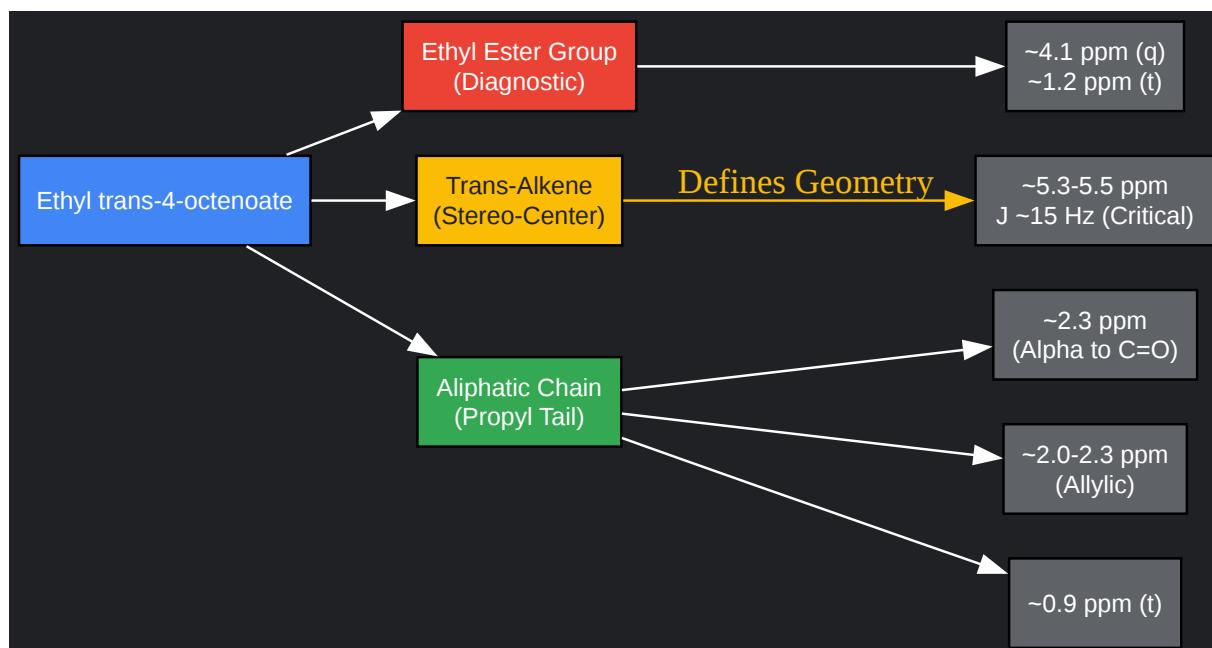
-values).

Part 1: Structural Anatomy & Theoretical Assignment

Before spectral acquisition, we must map the magnetic environment of the molecule. The structure consists of an ethyl ester terminus, a linear aliphatic chain, and an internal disubstituted alkene at the C4 position.

Molecular Logic Diagram

The following diagram maps the proton environments to their expected spectral regions.



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Figure 1: Structural dissection of **ethyl trans-4-octenoate** linking chemical moieties to predicted NMR signals.

Part 2: Experimental Protocol

To ensure high-resolution data capable of resolving the specific coupling constants required for stereochemical assignment, follow this strict preparation protocol.

Solvent Selection

Chloroform-d (

) is the standard solvent.[2]

- Why: It minimizes solvent overlap in the critical alkene region (5.3–5.5 ppm) and provides excellent solubility for fatty esters.[2]

- Reference:

residual peak appears at 7.26 ppm (singlet), serving as the internal calibration point.[2]

Sample Preparation Workflow

- Massing: Weigh 10–15 mg of the analyte into a clean vial.
 - Note: Over-concentration (>30 mg) can cause viscosity broadening, obscuring fine splitting patterns.[2]
- Solvation: Add 600 μ L of high-purity (containing 0.03% TMS).
- Filtration: If any particulate is visible, filter through a glass wool plug directly into the NMR tube.[2]
- Tube Quality: Use a 5mm precision NMR tube (rated for \geq 400 MHz). Camber issues in low-quality tubes will degrade shimming.[1][2]

Acquisition Parameters

- Frequency: Minimum 400 MHz (recommended for resolving second-order effects).
- Spectral Width: -2 to 14 ppm.[1][2]
- Scans (NS): 16 or 32 (sufficient for >10 mg sample).[2]
- Relaxation Delay (D1): Set to 3.0 seconds to ensure accurate integration of the alkene protons relative to methyl groups.

Part 3: Spectral Analysis & Verification

Quantitative Assignment Table

The following table summarizes the expected chemical shifts (

) and multiplicity for **ethyl trans-4-octenoate** in

Proton Label	Chemical Group	Shift (ppm)	Multiplicity	Integration	Coupling ()
H-A	Alkene ()	5.35 – 5.50	Multiplet (dt/dtt)	2H	15.2 Hz ()
H-B	Ester	4.12	Quartet	2H	7.1 Hz
H-C	-Methylene ()	2.30 – 2.35	Multiplet	4H	Overlaps with H-D
H-D	Allylic (Ester side)	2.30 – 2.35	Multiplet		Overlaps with H-C
H-E	Allylic (Propyl side)	1.95 – 2.05	Quartet/Multiplet	2H	~6-7 Hz
H-F	Propyl	1.35 – 1.45	Sextet/Multiplet	2H	7.2 Hz
H-G	Ester Methyl ()	1.25	Triplet	3H	7.1 Hz
H-H	Terminal Methyl ()	0.90	Triplet	3H	7.3 Hz

*Note: The protons at C2 (alpha to carbonyl) and C3 (allylic) often overlap in a complex envelope around 2.3 ppm.

The Definitive Proof: Trans vs. Cis

The core requirement of this analysis is distinguishing the trans (E) isomer from the cis (Z) isomer.^[2] This is determined exclusively by the vicinal coupling constant (

) of the alkene protons.^[2]

The Karplus Relationship

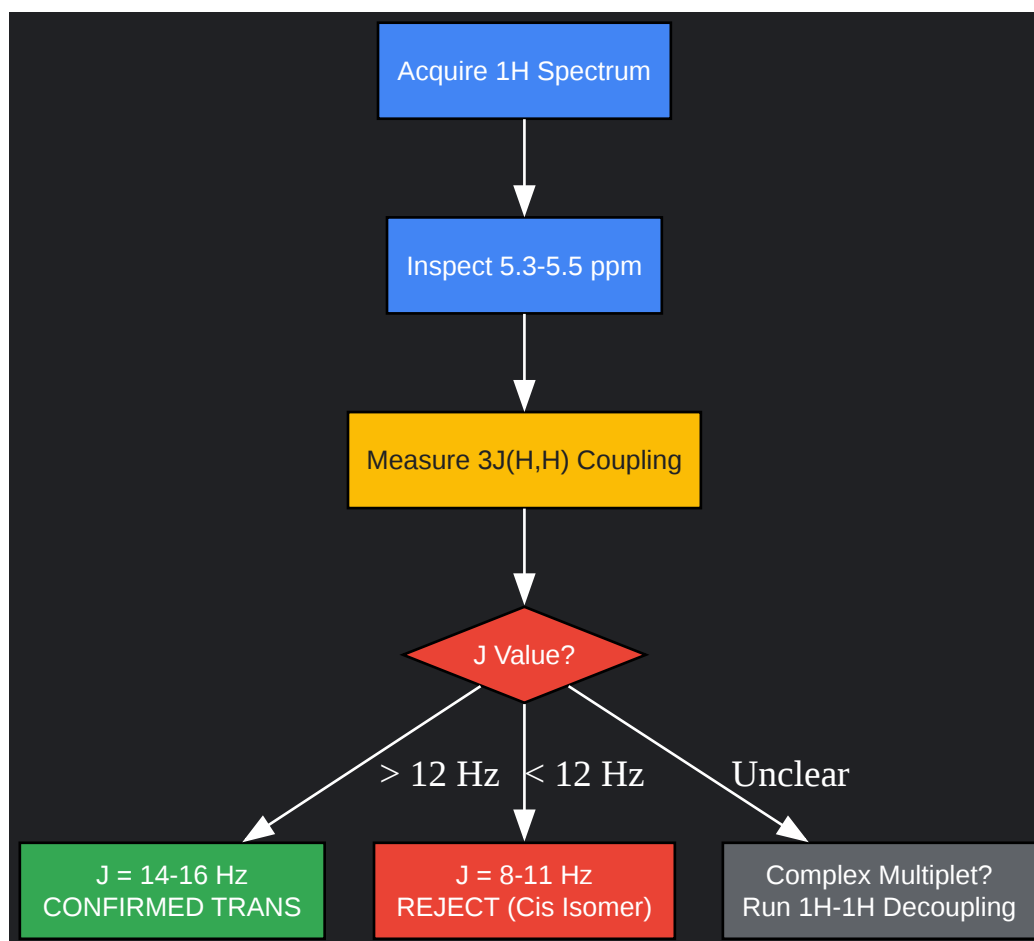
The magnitude of the coupling constant depends on the dihedral angle between the protons.[1]
[3]

- Trans Alkenes (Dihedral $\sim 180^\circ$): Large value, typically 12 – 18 Hz (Average ~ 15 Hz).[2]
- Cis Alkenes (Dihedral $\sim 0^\circ$): Smaller value, typically 6 – 12 Hz (Average ~ 10 Hz).[2]

Protocol for Verification:

- Zoom into the region 5.3 – 5.5 ppm.[2]
- Identify the two alkene protons.[2] They may appear as a complex multiplet due to additional coupling with neighboring groups.[1][2]
- Perform a deconvolution or peak picking analysis.[1][2]
- Measure the distance (in Hz) between the outermost large splitting branches.[2]
- Pass Criteria: If
, the structure is Trans.[2] If
, it is Cis.[2]

Stereochemistry Validation Workflow



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Figure 2: Logic gate for stereochemical confirmation of the alkene moiety.

Part 4: Troubleshooting & Artifacts

When analyzing **ethyl trans-4-octenoate**, be aware of these common spectral artifacts:

- Ethanol Contamination:
 - Source: Hydrolysis of the ethyl ester or residual solvent from synthesis.[2]
 - Signal: Triplet at 1.2 ppm (overlaps with ester methyl) and Quartet at 3.7 ppm (distinct from ester quartet at 4.1 ppm).[2]
 - Remedy: Check the integration ratio of the 4.1 ppm quartet (2H) to the 0.9 ppm methyl triplet (3H). If the ratio is skewed, impurities are present.

- Water Peak:
 - In ^1H NMR, water appears as a broad singlet around 1.56 ppm.^{[1][2]} This can obscure the propyl chain multiplets.^[2]
 - Fix: Add a single bead of activated molecular sieve to the tube and shake gently 10 minutes prior to acquisition.^[2]
- Rotation Sidebands:
 - If the alkene peaks show symmetrical "echoes" at the base, check the sample spinning rate (usually 20 Hz). Turn off spinning for high-resolution experiments to eliminate sidebands that might mimic coupling.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).^[1] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.^[1] (Standard text for coupling constant ranges).
- National Institute of Advanced Industrial Science and Technology (AIST). (2023).^{[1][2]} Spectral Database for Organic Compounds (SDBS). [\[Link\]](#) (Source for general fatty ester shift comparisons).^[2]
- Reich, H. J. (2023).^[2] Structure Determination Using NMR. University of Wisconsin-Madison.^[1] [\[Link\]](#) (Authoritative source for alkene J-coupling values and Karplus relationships).^[2]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).^{[1][4][5]} NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *Journal of Organic Chemistry*, 62(21), 7512–7515. [\[Link\]](#) (Standard for solvent residual peaks).^[2]

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Sources

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- [2. Ethyl 4-octenoate, \(4Z\)- | C10H18O2 | CID 5352770 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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